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molecular formula C21H29NO3S B5183040 N-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide

N-(3,5-di-tert-butyl-4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B5183040
M. Wt: 375.5 g/mol
InChI Key: KQUBJIXSEBVKKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04013621

Procedure details

To a solution of 11.05 grams (0.05 mole) of 4-amino-2,6-di-tert-butylphenol in 50 ml of acetone was added with mixing 9.5 grams (0.05 mole) of p-toluenesulfonyl chloride. After the slight exotherm subsided, 10 ml of 5N sodium hydroxide solution was added. During this addition, an oil separated which eventually solidified. An additional 50 ml of water was added, and the product was separated by filtration. The crude product weighed 12.88 grams and melted at 160°-180° C. After recrystallization from methanol/water and ethanol/water, the melting point was 180°-182° C. (Compound 1)
Quantity
11.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[C:5]([OH:12])=[C:4]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:3]=1.[C:17]1([CH3:27])[CH:22]=[CH:21][C:20]([S:23](Cl)(=[O:25])=[O:24])=[CH:19][CH:18]=1.[OH-].[Na+]>CC(C)=O>[C:13]([C:4]1[CH:3]=[C:2]([NH:1][S:23]([C:20]2[CH:21]=[CH:22][C:17]([CH3:27])=[CH:18][CH:19]=2)(=[O:25])=[O:24])[CH:7]=[C:6]([C:8]([CH3:9])([CH3:10])[CH3:11])[C:5]=1[OH:12])([CH3:16])([CH3:15])[CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
11.05 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During this addition
CUSTOM
Type
CUSTOM
Details
an oil separated which
ADDITION
Type
ADDITION
Details
An additional 50 ml of water was added
CUSTOM
Type
CUSTOM
Details
the product was separated by filtration
CUSTOM
Type
CUSTOM
Details
After recrystallization from methanol/water and ethanol/water

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)NS(=O)(=O)C1=CC=C(C=C1)C)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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